![molecular formula C13H10BrN5O2 B2641070 2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034596-22-8](/img/structure/B2641070.png)
2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Overview
Description
“2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a compound that belongs to the class of triazole compounds . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazole compounds are synthesized through a variety of synthetic routes . One common method involves cyclizing a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The synthesis of these compounds is an active area of research, with many unique methods being developed .Chemical Reactions Analysis
Triazole compounds are known to show versatile biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors . They are used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .Scientific Research Applications
Anticancer Activity
Compounds with a similar structure, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been studied as potential inhibitors of CDK2, a target for cancer treatment . These compounds have shown significant cytotoxic activities against various cancer cell lines .
Antimicrobial Activity
Triazolo[4,3-a]pyrazine derivatives have demonstrated antibacterial activities. For instance, some newly synthesized triazolo[4,3-a]pyrazine derivatives have been tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .
Analgesic and Anti-inflammatory Activity
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, have shown diverse pharmacological activities, including analgesic and anti-inflammatory effects .
Antioxidant Activity
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and its derivatives have also demonstrated antioxidant activity .
Antiviral Activity
These compounds have also been studied for their potential antiviral properties .
Enzyme Inhibition
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and its derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Future Directions
Triazole compounds are an active area of research due to their versatile biological activities . There is a continuous effort to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The future directions in this field may involve the development of new synthetic methods and the exploration of new biological activities .
Mechanism of Action
Target of Action
Compounds like “2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” often target specific enzymes or receptors in the body. For instance, some triazole derivatives have been found to inhibit c-Met kinase .
Mode of Action
These compounds typically interact with their targets by binding to them, often at an active site. This can inhibit the target’s function, alter its function, or, in some cases, enhance its function .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, inhibition of an enzyme could disrupt a metabolic pathway, leading to decreased production of certain substances in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect a compound’s bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme in a cancer cell, it could lead to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-bromo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2/c14-9-4-2-1-3-8(9)12(20)16-7-10-17-18-11-13(21)15-5-6-19(10)11/h1-6H,7H2,(H,15,21)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVFAGPYSHSQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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